Dicrotophos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.22 M

Totally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosene

Miscible with carbon tetracloride

MISCIBLE WITH HEXYLENE GLYCOL

MISCIBLE WITH ISOPROPYL OXITOL, PHENTOXONE, ETHYL, ISOPROPYL & DIACETONE ALCOHOLS

Miscible with water

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticide Mode of Action

Early research focused on understanding Dicrotophos's insecticidal properties. Studies investigated its mechanism of action, demonstrating its ability to inhibit acetylcholinesterase, a vital enzyme in insect nervous systems []. This inhibition disrupts nerve impulses, leading to insect paralysis and death.

Environmental Fate and Degradation

Research has explored Dicrotophos's behavior in the environment. Studies examined its degradation pathways in soil and water, identifying breakdown products and their potential impact on ecosystems. This information is crucial for assessing environmental risks associated with Dicrotophos use.

Analytical Methods Development

Dicrotophos detection and quantification methods are essential for environmental monitoring and residue analysis in agricultural products. Research has developed and validated analytical techniques using chromatography and mass spectrometry for accurate Dicrotophos measurement.

Toxicity Studies

Historical research on Dicrotophos included toxicity studies on various organisms, including insects, mammals, and aquatic life. These studies aimed to determine its potential hazards to non-target species and inform safety regulations [].

Alternatives to Dicrotophos

As concerns regarding Dicrotophos's safety mounted, research efforts shifted towards developing safer and more environmentally friendly alternatives. Scientists explored new insecticides with lower toxicity profiles and minimal impact on non-target organisms.

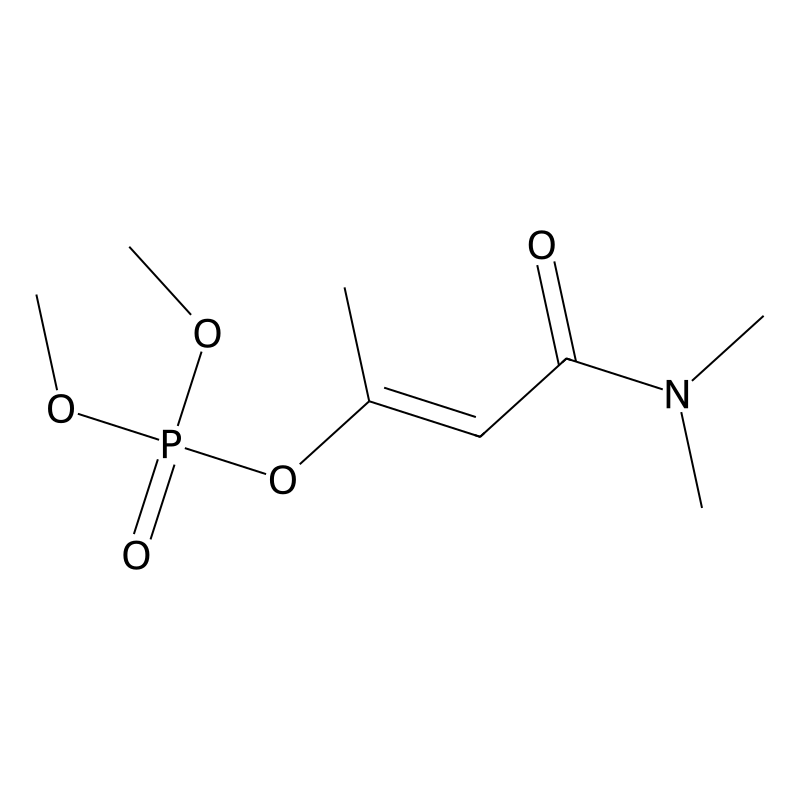

Dicrotophos is an organophosphate compound primarily used as an insecticide. It functions as an acetylcholinesterase inhibitor, disrupting the normal breakdown of the neurotransmitter acetylcholine in the nervous system, which leads to prolonged stimulation of muscles and glands. This compound is known under various brand names, including Bidrin, Carbicron, and Diapadrin. Its chemical formula is C₈H₁₆NO₅P, and it has a molecular weight of approximately 239.19 g/mol .

Dicrotophos acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for normal nerve function. Dicrotophos binds to and inactivates this enzyme, leading to the accumulation of the neurotransmitter acetylcholine. This disrupts nerve impulses and can cause a variety of symptoms, including muscle weakness, paralysis, and respiratory failure [].

The biological activity of dicrotophos is characterized by its potent neurotoxic effects. As an acetylcholinesterase inhibitor, it interferes with neurotransmission by preventing the breakdown of acetylcholine at synapses. This action can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure. Toxicity studies have shown that dicrotophos poses risks not only to target pests but also to non-target organisms, including aquatic life and terrestrial wildlife .

Dicrotophos can be synthesized through various methods involving the reaction of chlorinated organophosphates with amines. One common synthetic route involves the reaction of dimethyl phosphorochloridothioate with 2-(methylamino)propan-1-ol. This process typically requires a controlled environment to manage the toxicity of intermediates and ensure safety during handling .

Research on dicrotophos has revealed significant interactions with various biological systems. For instance, studies have indicated that exposure can lead to increased levels of lactate dehydrogenase (LDH) in cells, suggesting cellular damage and stress responses. Furthermore, chronic exposure has been linked to neurotoxic effects that may manifest as behavioral changes in exposed organisms .

Dicrotophos shares similarities with other organophosphate compounds but also exhibits unique properties. Below is a comparison with several similar compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Malathion | C₁₃H₁₈O₃PS | Acetylcholinesterase inhibitor | Less toxic than other organophosphates |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄P | Acetylcholinesterase inhibitor | Banned in many countries due to toxicity |

| Parathion | C₁₄H₁₅NO₄PS | Acetylcholinesterase inhibitor | Highly toxic; requires careful handling |

| Diazinon | C₁₂H₁₈N₂O₃PS | Acetylcholinesterase inhibitor | Broad-spectrum insecticide |

Dicrotophos is distinctive due to its specific application in certain crops and its relatively high potency against particular pest species compared to other organophosphates. Its regulatory status varies globally, reflecting concerns about environmental and health impacts associated with its use .

Purity

Physical Description

YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.

Yellow-brown liquid with a mild, ester odor.

Yellow-brown liquid with a mild, ester odor. [insecticide]

Color/Form

Amber liquid

Brown liquid

Liquid, commercial grade is brown

Exact Mass

Boiling Point

400 °C at 760 mm Hg; 130 °C at 0.1 mm Hg

752°F

Flash Point

>200 °F (TCC)

>93 °C c.c.

>200°F

Density

1.216 g/cu cm at 15 °C

Relative density (water = 1): 1.216 (15 °C)

1.22 at 59°F

(59°F): 1.22

LogP

log Kow = 0.00

-0.49

Odor

Appearance

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The primary mechanism of action of organophosphates is the inhibition of acetylcholinesterase in the brain and peripheral nervous system ... . /Organophosphorus pesticides/

Vapor Pressure

1.60e-04 mmHg

21.3 mPa (1.60X10-4 mm Hg) at 25 °C

Vapor pressure, Pa at 20 °C: 0.013

0.0001 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

3735-78-2

Wikipedia

Use Classification

INSECTICIDES

Methods of Manufacturing

Reaction of trimethyl phosphite with alpha-chloro-N,N-dimethyl acetoacetamide

General Manufacturing Information

Introduced by Ciba AG (now Syngenta AG, who no longer manufacture or market it) and later by Shell Chemical Co., USA, now E. I. du Pont de Nemours & Co., who sold rights to Amvac Chemical Corp. in 1993.

Analytic Laboratory Methods

Method: OSHA PV2099; Procedure: gas chromatography using a flame photometric detector; Analyte: dicrotophos; Matrix: air; Detection Limit: 0.0073 mg/cu m.

Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: dicrotophos; Matrix: filtered natural-water; Detection Limit: 0.0167 ug/L.

Method: EPA-RCA 8141B (GC-FPD); Procedure: gas chromatography with flame photometric detector; Analyte: dicrotophos; Matrix: water, soil, waste samples; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for DICROTOPHOS (12 total), please visit the HSDB record page.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. /Bidrin 8 Water Miscible Insecticide/

Do not store in or around the home. Store in a secure, dry and temperate area. Store in original container. Keep away from heat and open flame. /Bidrin 8 Water Miscible Insecticide/

Interactions

Stability Shelf Life

Formulations on common solid carriers are unstable.

Relatively stable to acids and alkalis. At 20 °C, 50% hydrolysis occurs in 88 days at pH 5, and in 23 days at pH 9. Subject to thermal decomposition.

/Dicrotophos/ is stable when stored in glass or polyethylene containers up to 40C.

Dates

2: Nurulain SM, Ojha S, Shafiullah M, Khan N, Oz M, Sadek B. Protective effects of the antihistamine promethazine aginst acute paraxon-methyl and dicrotophos toxicity in adult rats. Int J Clin Exp Med. 2015 Oct 15;8(10):17891-901. eCollection 2015. PubMed PMID: 26770383; PubMed Central PMCID: PMC4694283.

3: Heffernan J, Mineau P, Falk R, Wickstrom M. Combined effect of short-term dehydration and sublethal acute oral dicrotophos exposure confounds the diagnosis of anticholinesterase exposure in common quail (Coturnix coturnix) using plasma cholinesterase activity. J Wildl Dis. 2012 Jul;48(3):695-706. PubMed PMID: 22740535.

4: Barbosa PRR, Michaud JP, Rodrigues ARS, Torres JB. Dual resistance to lambda-cyhalothrin and dicrotophos in Hippodamia convergens (Coleoptera: Coccinellidae). Chemosphere. 2016 Sep;159:1-9. doi: 10.1016/j.chemosphere.2016.05.075. Epub 2016 Jun 3. PubMed PMID: 27266835.

5: Kilpatrick AL, Hagerty AM, Turnipseed SG, Sullivan MJ, Bridges WC Jr. Activity of selected neonicotinoids and dicrotophos on nontarget arthropods in cotton: implications in insect management. J Econ Entomol. 2005 Jun;98(3):814-20. PubMed PMID: 16022310.

6: Moser VC. Age-related differences in acute neurotoxicity produced by mevinphos, monocrotophos, dicrotophos, and phosphamidon. Neurotoxicol Teratol. 2011 Jul-Aug;33(4):451-7. doi: 10.1016/j.ntt.2011.05.012. Epub 2011 Jun 12. PubMed PMID: 21679767.

7: Garrison JC, Wyttenbach CR. Teratogenic effects of the organophosphate insecticide dicrotophos (Bidrin): histological characterization of defects. Anat Rec. 1985 Nov;213(3):464-72. PubMed PMID: 3840961.

8: Ahmad N. The electro-cardiographic changes in organophosphate poisoning (dicrotophos "Carbicron")--a case report. J Pak Med Assoc. 1980 Feb;30(2):44-50. PubMed PMID: 6770120.

9: Maul JD, Farris JL. Monitoring exposure of passerines to acephate, dicrotophos, and malathion using cholinesterase reactivation. Bull Environ Contam Toxicol. 2004 Oct;73(4):682-9. PubMed PMID: 15389333.

10: Grue CE, Shipley BK. Sensitivity of nestling and adult starlings to dicrotophos, an organophosphate pesticide. Environ Res. 1984 Dec;35(2):454-65. PubMed PMID: 6510394.

11: Flickinger EL, White DH, Mitchell CA, Lamont TG. Monocrotophos and dicrotophos residues in birds as a result of misuse of organophosphates in Matagorda County, Texas. J Assoc Off Anal Chem. 1984 Jul-Aug;67(4):827-8. PubMed PMID: 6469917.

12: Ruark CD, Chapleau RR, Mahle DA, Gearhart JM. Organophosphorus Inhibition and Characterization of Recombinant Guinea Pig Acetylcholinesterase. Protein Pept Lett. 2015;22(10):862-8. PubMed PMID: 26216268.

13: Mitchell CA, White DH, Kolbe EJ, Biever RC. Dicrotophos poisoning of great-tailed grackles in Texas. J Wildl Dis. 1984 Jul;20(3):256-7. PubMed PMID: 6492334.

14: Siripattanakul-Ratpukdi S, Vangnai AS, Sangthean P, Singkibut S. Profenofos insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil. Environ Sci Pollut Res Int. 2015 Jan;22(1):320-8. doi: 10.1007/s11356-014-3354-1. Epub 2014 Jul 29. PubMed PMID: 25065481.

15: Meiniel R, Lavergne J, Autissier-Navarro C. [Teratogenic effect of dicrotophos on the embryonic chick tibia ; histological and cytological studies (author's transl)]. Toxicol Eur Res. 1979 May;2(3):133-40. French. PubMed PMID: 531884.

16: Garrison JC, Wyttenbach CR. Notochordal development as influenced by the insecticide dicrotophos (Bidrin). J Exp Zool. 1985 May;234(2):243-50. PubMed PMID: 3998683.

17: Autissier-Navarro C, Meiniel R. [Action of dicrotophos on the development in vitro of the tibia of chick embryo]. C R Seances Soc Biol Fil. 1977;171(6):1235-9. French. PubMed PMID: 148954.

18: Sreedhar NY, Rajendra Kumar Reddy P, Subba Reddy GV, Reddy SJ. Differential pulse polarographic determination of dicrotophos, crotoxyphos and chlorfenvinphos in grains and soils. Talanta. 1997 Oct;44(10):1859-63. doi: 10.1016/S0039-9140(97)00081-7. PubMed PMID: 18966927.

19: Rosales J, Dousse R, Becker A. [Colorimetric determinations of vinyl phosphate insecticides, dicrotophos (dimethyl-2-dimethylcarbamoyl-1-methylvinyl-phosphate) and monocrotophos (dimethyl-2-methyl-carbamoyl-1-methylvinyl-phosphate)]. Anal Chim Acta. 1971 Aug;56(1):127-35. German. PubMed PMID: 5129572.

20: Merkel EP, DeBarr GL. Trunk implantations of dicrotophos for cone-insect control in slash pine seed production stands. J Econ Entomol. 1971 Oct;64(5):1295-8. PubMed PMID: 5122353.